molecular formula C17H26N2O3 B4758049 1-[2-(4-methoxyphenoxy)butanoyl]-4-methyl-1,4-diazepane

1-[2-(4-methoxyphenoxy)butanoyl]-4-methyl-1,4-diazepane

Cat. No. B4758049
M. Wt: 306.4 g/mol
InChI Key: NPBVYNWWJOWVQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-methoxyphenoxy)butanoyl]-4-methyl-1,4-diazepane, also known as Ro 15-4513, is a chemical compound that belongs to the class of benzodiazepine receptor antagonists. It was first synthesized in the late 1980s and has since been extensively studied for its potential applications in scientific research.

Mechanism of Action

1-[2-(4-methoxyphenoxy)butanoyl]-4-methyl-1,4-diazepane 15-4513 acts as a competitive antagonist at the benzodiazepine receptor, blocking the binding of benzodiazepines such as diazepam and midazolam. This results in a decrease in the inhibitory effects of benzodiazepines on the central nervous system, leading to increased neuronal activity.
Biochemical and Physiological Effects:
1-[2-(4-methoxyphenoxy)butanoyl]-4-methyl-1,4-diazepane 15-4513 has been shown to have a number of biochemical and physiological effects in various experimental models. It has been found to increase the release of the neurotransmitter GABA in the hippocampus, which is thought to be responsible for its anxiogenic effects. It has also been shown to increase the release of dopamine in the nucleus accumbens, suggesting a potential role in the regulation of reward-related behaviors.

Advantages and Limitations for Lab Experiments

1-[2-(4-methoxyphenoxy)butanoyl]-4-methyl-1,4-diazepane 15-4513 has several advantages for use in laboratory experiments. Its selectivity for the α1 and α5 subtypes of the benzodiazepine receptor allows for the specific study of these subtypes, without interference from the α2 and α3 subtypes. However, its short half-life and low solubility can make it difficult to work with in some experimental settings.

Future Directions

There are several potential future directions for research on 1-[2-(4-methoxyphenoxy)butanoyl]-4-methyl-1,4-diazepane 15-4513. One area of interest is its potential therapeutic applications in the treatment of anxiety and other psychiatric disorders. Another area of interest is its role in the regulation of reward-related behaviors, which could have implications for the development of treatments for addiction. Additionally, further research is needed to fully understand the mechanisms underlying its biochemical and physiological effects.

Scientific Research Applications

1-[2-(4-methoxyphenoxy)butanoyl]-4-methyl-1,4-diazepane 15-4513 has been widely used in scientific research as a selective benzodiazepine receptor antagonist. It has been shown to have high affinity for the α1 and α5 subtypes of the benzodiazepine receptor, but low affinity for the α2 and α3 subtypes. This selectivity makes it a valuable tool for studying the role of the different benzodiazepine receptor subtypes in various physiological and pathological processes.

properties

IUPAC Name

2-(4-methoxyphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-4-16(22-15-8-6-14(21-3)7-9-15)17(20)19-11-5-10-18(2)12-13-19/h6-9,16H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBVYNWWJOWVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCN(CC1)C)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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